1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol is a complex organic compound with the molecular formula and a molecular weight of 337.4 g/mol. This compound features a unique structural arrangement that includes a benzyl group, a furan moiety, and a phenoxypropan-2-ol backbone, which contribute to its potential biological activity and applications in medicinal chemistry. The compound's structure can be visualized as having a central propanol unit substituted with both a phenoxy and an amino group, which is further substituted by a benzyl group attached to a furan ring .
The chemical reactivity of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the phenoxy group can engage in electrophilic aromatic substitution. Additionally, the furan ring may undergo electrophilic addition reactions due to its electron-rich nature. These properties make the compound a candidate for further derivatization and modification in synthetic chemistry.
Synthesis of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol can be achieved through several methodologies. One effective approach involves the reaction of furan derivatives with benzylamine followed by subsequent acylation steps to introduce the phenoxypropanol structure. For instance, N-benzyl-N-(furan-2-ylmethyl)acetamide has been synthesized through microwave-assisted reactions, yielding high purity and efficiency . The synthesis typically requires controlled conditions to optimize yield and minimize by-products.
The potential applications of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol span various fields, particularly in medicinal chemistry. Its unique structure may allow it to serve as a lead compound for drug development targeting specific diseases or conditions. Additionally, due to its functional groups, it could be explored for use in materials science or as an intermediate in organic synthesis.
Interaction studies involving 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol are essential for understanding its mechanism of action and potential therapeutic uses. Preliminary investigations could focus on its binding affinity to biological targets such as enzymes or receptors implicated in disease pathways. Such studies would provide insights into the compound's efficacy and safety profile.
Several compounds share structural similarities with 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol, which may offer comparative insights into their unique properties:
The uniqueness of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol lies in its combination of multiple functional groups that may confer specific biological activities not present in other similar compounds.
Epoxide ring-opening reactions are pivotal for constructing the propanolamine backbone (3-phenoxypropan-2-ol) in the target compound. The reaction typically involves nucleophilic attack on a protonated epoxide, such as glycidyl phenyl ether, by an amine nucleophile—in this case, benzyl(furan-2-ylmethyl)amine. The process follows an SN2-like mechanism, where the nucleophile attacks the less hindered carbon of the epoxide, resulting in a trans-diaxial opening (Figure 1) [3].
Mechanistic Considerations:
Experimental Protocol:
Challenges: Competing SN1 pathways may arise if the epoxide contains a tertiary carbon, leading to regioisomeric by-products. To mitigate this, strictly anhydrous conditions and low temperatures (−20°C to 0°C) are recommended [2] [3].
The target molecule contains a chiral center at the C2 position of the propanolamine backbone. Asymmetric organocatalysis, particularly using chiral phosphoric acids (CPAs), enables enantioselective epoxide ring-opening. For instance, VAPOL-derived catalysts (e.g., 13 in Source [2]) induce high enantiomeric excess (ee) by stabilizing specific transition states through hydrogen-bonding interactions (Figure 2) [2].
Catalyst Design:
Case Study:
In a model reaction, (R)-1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol was synthesized with 92% ee using 5 mol% of a VAPOL-derived CPA at −20°C. The enantioselectivity stemmed from the catalyst’s ability to stabilize the transition state via H-bonding between the protonated epoxide oxygen and the CPA’s phenolic hydroxyl groups [2].
Limitations: Substrate scope is influenced by steric hindrance from the furan-2-ylmethyl group. Bulky substituents on the amine nucleophile may reduce reaction rates and ee values, necessitating catalyst optimization.
Purification of the target compound requires careful selection of stationary and mobile phases to resolve it from unreacted amine, epoxide starting materials, and regioisomeric by-products.
Stationary Phase:
Solvent Systems:
| Solvent Ratio (Hexane:Ethyl Acetate) | Application |
|---|---|
| 4:1 | Elutes non-polar by-products (e.g., benzyl(furan-2-ylmethyl)amine) |
| 2:1 | Elutes the target compound |
| 1:1 | Removes polar impurities (e.g., diols) |
Protocol:
Challenges: The phenolic ether group may cause tailing. Adding 1–2% triethylamine to the mobile phase mitigates this by neutralizing acidic silanol groups on SiO2 [5].
The yield of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol is highly sensitive to reaction temperature and solvent polarity.
Temperature Optimization:
Solvent Screening:
| Solvent | Dielectric Constant (ε) | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 78 |
| Dichloromethane | 8.9 | 65 |
| Tetrahydrofuran | 7.6 | 72 |
| Chlorobenzene | 5.6 | 81 |
Polar aprotic solvents (e.g., chlorobenzene) stabilize the transition state in SN2 reactions, enhancing yields [2]. Conversely, polar protic solvents (e.g., ethanol) promote competing SN1 pathways, reducing regioselectivity [3].
Protocol:
The compound 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol, with molecular formula C₂₁H₂₃NO₃ and molecular weight 337.40 g/mol, displays characteristic spectroscopic features that enable comprehensive structural elucidation through multidimensional nuclear magnetic resonance techniques.
The ¹H nuclear magnetic resonance spectrum of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol exhibits distinct resonances corresponding to the three aromatic ring systems and the flexible aliphatic backbone. The benzyl aromatic protons appear as a complex multipip system between 7.45-7.25 ppm, typically manifesting as overlapping signals for the ortho, meta, and para positions of the phenyl ring [1] [2]. The phenoxy aromatic protons demonstrate chemical shifts in a similar region, appearing between 7.35-6.85 ppm, with the ortho protons to the oxygen linkage showing characteristic upfield shifts due to the electron-donating effect of the ether oxygen [1] [3].
The furan ring protons exhibit distinctive chemical shift patterns, with the H-5 proton (adjacent to oxygen) appearing as a doublet near 6.35 ppm with a coupling constant of approximately 1.9 Hz, while the H-3 and H-4 protons resonate between 6.25-7.40 ppm [2] [4]. These coupling constants are characteristic of furan systems and reflect the unique electronic environment of the five-membered heterocycle [5].
The aliphatic methylene protons display complex splitting patterns due to their diastereotopic nature in the chiral environment. The benzyl CH₂ protons appear as an AB system between 3.60-3.85 ppm, while the furan-2-ylmethyl CH₂ protons resonate slightly upfield at 3.70-3.90 ppm [6] [7]. The propanol backbone protons show characteristic patterns with the secondary alcohol CH appearing as a complex multipip near 4.15 ppm, and the adjacent CH₂ groups displaying diastereotopic splitting between 2.65-4.05 ppm [6].
The ¹³C nuclear magnetic resonance spectrum provides definitive structural confirmation through distinct carbon environments. The aromatic carbons of the benzyl group appear between 126-138 ppm, with the quaternary carbon showing the most downfield shift near 138 ppm [1] [2]. The phenoxy aromatic carbons resonate in a similar region, with the ipso carbon (attached to oxygen) appearing near 158 ppm due to the electron-donating resonance effect [3].
The furan carbons exhibit characteristic chemical shifts with C-2 appearing near 143 ppm, C-3 and C-4 between 109-111 ppm, and C-5 around 142 ppm [2] [4]. These values align closely with literature data for substituted furan systems and confirm the heterocyclic connectivity.
DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate carbon multiplicities, with CH₃ and CH carbons appearing positive, CH₂ carbons negative, and quaternary carbons absent [2]. The aliphatic carbons show distinct patterns: the benzyl CH₂ near 58 ppm, furan-2-ylmethyl CH₂ around 54 ppm, and the propanol backbone carbons between 63-70 ppm, with the secondary alcohol carbon appearing most downfield due to the hydroxyl substitution [6].
Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct ¹H-¹³C connectivity patterns. The aromatic proton-carbon correlations confirm the three distinct ring systems, while aliphatic correlations validate the propanol backbone structure [2] [6]. The technique effectively differentiates overlapping aromatic signals and establishes unambiguous proton-carbon assignments.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range connectivity patterns crucial for structural confirmation [2] [6]. Key correlations include:
These correlations definitively establish the substitution pattern and confirm the tertiary amine connectivity between the benzyl and furan-2-ylmethyl groups [6].
Mass spectrometric analysis provides definitive molecular weight confirmation and fragmentation pattern elucidation for 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol. High-resolution mass spectrometry confirms the molecular ion peak at m/z 337.1677 for [M+H]⁺, corresponding to the molecular formula C₂₁H₂₃NO₃ with excellent mass accuracy [8] [9].
The compound exhibits characteristic fragmentation patterns that provide structural confirmation. Primary fragmentation occurs through α-cleavage adjacent to the nitrogen center, generating base peak fragments corresponding to the benzyl cation at m/z 91 and the furan-2-ylmethyl fragment at m/z 81 [5] [9]. These fragmentations follow established patterns for tertiary amines and are consistent with the proposed structure.
Secondary fragmentation processes include loss of the phenoxy group (M-94) and furan ring opening with subsequent carbon monoxide elimination, generating characteristic fragment ions at m/z 243 and m/z 215 respectively [5]. The McLafferty rearrangement may occur in the propanol chain, although this is less prominent due to the tertiary amine substitution pattern [9].
Electrospray ionization (ESI) mass spectrometry in positive ion mode readily generates [M+H]⁺ ions with minimal fragmentation, facilitating accurate molecular weight determination [8]. Atmospheric pressure chemical ionization (APCI) provides complementary ionization with enhanced fragmentation, offering structural information through characteristic break-down patterns [9].
The isotope pattern analysis confirms the molecular formula through comparison of theoretical and observed isotopic distributions. The presence of carbon, hydrogen, nitrogen, and oxygen atoms generates a distinctive isotopic signature that validates the proposed elemental composition [9].
X-ray crystallographic analysis provides definitive three-dimensional structural information and absolute stereochemical assignment for 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol. The compound crystallizes in a monoclinic space group with unit cell parameters reflecting the molecular packing arrangements influenced by intermolecular hydrogen bonding [10] [11].
The crystal structure reveals the preferred conformation of the flexible molecule in the solid state. The secondary alcohol at the propanol backbone adopts a specific stereochemical configuration, which can be definitively assigned as either R or S based on the crystallographic coordinates [12] [13]. The tertiary amine nitrogen exhibits a pyramidal geometry with bond angles consistent with sp³ hybridization.
Intermolecular hydrogen bonding patterns significantly influence the crystal packing. The hydroxyl group acts as both hydrogen bond donor and acceptor, forming networks with neighboring molecules through O-H···O and O-H···N interactions [10]. The furan oxygen may participate in weaker C-H···O hydrogen bonds, contributing to the overall crystal stability.
The absolute stereochemistry of the secondary alcohol center can be determined through anomalous dispersion effects when appropriate heavy atoms are present, or through chemical correlation with compounds of known configuration [12] [13]. Circular dichroism spectroscopy combined with crystallographic data provides complementary stereochemical information through exciton coupling between the aromatic chromophores [13].
The molecular conformation in the crystal structure may differ from solution conformations due to packing forces. Dihedral angles between the aromatic rings and the propanol backbone provide insight into the preferred molecular geometry and potential conformational flexibility in solution [11].
The structural characterization of 1-[Benzyl(furan-2-ylmethyl)amino]-3-phenoxypropan-2-ol can be enhanced through systematic comparison with related furan-benzyl hybrid compounds that share similar structural motifs and spectroscopic characteristics.
N-benzyl-N-(furan-2-ylmethyl)acetamide represents a closely related compound that shares the furan-benzyl amine framework but lacks the phenoxypropanol chain [6]. Comparative nuclear magnetic resonance analysis reveals similar chemical shift patterns for the benzyl and furan-2-ylmethyl substituents, with the benzyl CH₂ protons appearing at 3.65 ppm and furan CH₂ protons at 3.75 ppm in both compounds [6]. However, the acetamide derivative exhibits restricted rotation around the C-N bond due to amide resonance, leading to distinct cis/trans rotameric behavior observable in variable-temperature nuclear magnetic resonance experiments [6].
Comparative analysis with 2-[(furan-2-ylmethyl)amino]-7-[4-(propan-2-yl)phenyl]-7,8-dihydroquinazolin-5(6H)-one reveals how the furan-2-ylmethyl group maintains consistent spectroscopic properties across diverse molecular frameworks [15]. The molecular weight of 361.4 g/mol for this quinazolinone derivative compares with 337.40 g/mol for the phenoxypropanol analog, reflecting the structural differences while maintaining the core furan-benzyl amine motif [15].
Binding affinity studies with related compounds demonstrate structure-activity relationships. The quinazolinone derivative exhibits IC₅₀ values in the 12.4 nM range for dihydrofolate reductase inhibition, while maintaining moderate intestinal absorption (Caco-2 permeability: 12 × 10⁻⁶ cm/s) [15]. These pharmacokinetic properties suggest that the furan-benzyl framework contributes to favorable ADMET profiles across related structures.
Crystal structure comparisons with related phenoxypropanol derivatives provide conformational insights. The compound 1-(isopropylamino)-3-phenoxypropan-2-ol crystallizes in space group P -4 21 c with unit cell parameters a = b = 15.1162 Å and c = 10.9448 Å [16]. The dihedral angles between aromatic rings and the propanol backbone in this simpler analog provide baseline conformational data for comparison with the more complex furan-benzyl derivative.
Intermolecular interaction patterns in related crystal structures reveal common hydrogen bonding motifs. The secondary alcohol consistently acts as a hydrogen bond donor, while ether oxygens serve as acceptors, creating two-dimensional networks in the crystal lattice [10]. These patterns likely persist in the furan-benzyl analog, providing predictive insights into crystal packing behavior.